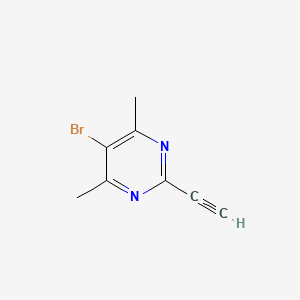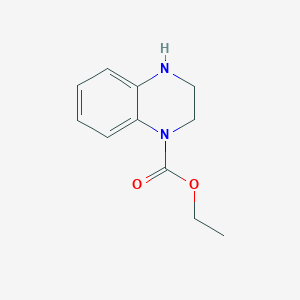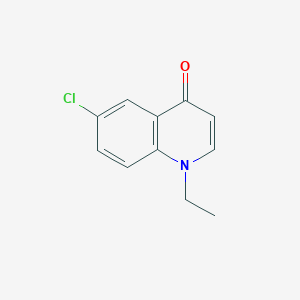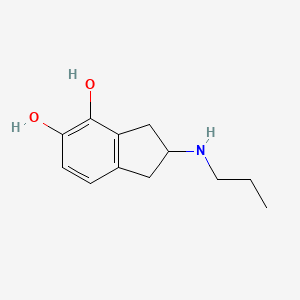
8-Methyl-9-phenyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methyl-9-phenyl-9H-purine is a heterocyclic aromatic organic compound. It is a derivative of purine, which is a fundamental motif in DNA and RNA nucleic acids. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 8-Methyl-9-phenyl-9H-purine can be achieved through several synthetic routes. One common method involves the reaction of pyrimidines, primary alcohols, and N,N-dimethylamides under basic conditions. This one-pot synthetic pathway is controlled by amide sizes and has been used to prepare a library of poly-substituted purines . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
8-Methyl-9-phenyl-9H-purine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the purine ring .
Wissenschaftliche Forschungsanwendungen
8-Methyl-9-phenyl-9H-purine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential anticancer properties. For instance, purine derivatives have shown antiproliferative activity against leukemia cell lines . Additionally, this compound can be used in the development of kinase inhibitors, which are important in cancer therapy . In the industry, it may be used in the synthesis of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
The mechanism of action of 8-Methyl-9-phenyl-9H-purine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of certain kinases, such as DAPK-1, which plays a role in apoptotic cell death . By inhibiting these kinases, the compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The exact molecular pathways involved may vary depending on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
8-Methyl-9-phenyl-9H-purine can be compared with other similar compounds, such as 2,9-Dimethyl-8-phenyl-9H-purine and 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine . These compounds share a similar purine core structure but differ in their substituents, which can significantly affect their biological activities and chemical properties. For instance, 6-benzyloxy-9-tert-butyl-8-phenyl-9H-purine has shown higher antiproliferative activity against certain cancer cell lines compared to this compound
Eigenschaften
CAS-Nummer |
70538-59-9 |
|---|---|
Molekularformel |
C12H10N4 |
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
8-methyl-9-phenylpurine |
InChI |
InChI=1S/C12H10N4/c1-9-15-11-7-13-8-14-12(11)16(9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
JIVYLSGHLLDMOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=CN=CN=C2N1C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 4-[(2S)-pyrrolidin-2-YL]benzoate](/img/structure/B11894294.png)







![6-(Benzyloxy)-2-azaspiro[3.3]heptane](/img/structure/B11894341.png)
![5-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B11894349.png)

![1-Methyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one](/img/structure/B11894363.png)
